molecular formula C8H16ClN3 B15111898 N-[(2-ethylpyrazol-3-yl)methyl]ethanamine;hydrochloride

N-[(2-ethylpyrazol-3-yl)methyl]ethanamine;hydrochloride

Cat. No.: B15111898
M. Wt: 189.68 g/mol
InChI Key: IZKUDVCUEBQHIX-UHFFFAOYSA-N
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Description

N-[(2-ethylpyrazol-3-yl)methyl]ethanamine hydrochloride is a synthetic compound featuring an ethanamine backbone substituted with a 2-ethylpyrazole moiety. Pyrazole rings are heterocyclic aromatic systems known for their versatility in medicinal chemistry, particularly in modulating receptor binding and pharmacokinetic properties. The hydrochloride salt enhances solubility, making the compound suitable for pharmacological studies.

Properties

Molecular Formula

C8H16ClN3

Molecular Weight

189.68 g/mol

IUPAC Name

N-[(2-ethylpyrazol-3-yl)methyl]ethanamine;hydrochloride

InChI

InChI=1S/C8H15N3.ClH/c1-3-9-7-8-5-6-10-11(8)4-2;/h5-6,9H,3-4,7H2,1-2H3;1H

InChI Key

IZKUDVCUEBQHIX-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=CC=NN1CC.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-ethylpyrazol-3-yl)methyl]ethanamine;hydrochloride typically involves the reaction of 2-ethylpyrazole with an appropriate alkylating agent. One common method involves the use of hydrazine hydrate in ethanol to convert the intermediate compound to the desired pyrazole derivative . The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[(2-ethylpyrazol-3-yl)methyl]ethanamine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound to its reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Mechanism of Action

The mechanism of action of N-[(2-ethylpyrazol-3-yl)methyl]ethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

25C-NBOMe Hydrochloride

Structure : 2-(4-Chloro-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine Hydrochloride .
Key Differences :

  • Substituents : 25C-NBOMe has a 4-chloro-2,5-dimethoxyphenyl group and a 2-methoxybenzyl side chain, whereas the target compound features a 2-ethylpyrazole group.
  • Applications: 25C-NBOMe is studied in neuropharmacology but restricted due to safety concerns, highlighting the need for safer analogs like pyrazole-based ethanamines .

Tryptamine Hydrochloride Derivatives

Structure : 2-(5-Ethyl-1H-indol-3-yl)ethanamine Hydrochloride (Compound 2) and analogs .
Key Differences :

  • Core Structure : Indole rings in tryptamine derivatives vs. pyrazole in the target compound.
  • The pyrazole group may alter protein-binding specificity. Applications: Indole-based ethanamines are explored for antiplasmodial and HSP90 inhibition, whereas pyrazole derivatives could target different enzymes or receptors.

Triazole-Benzenesulfonamide Derivatives

Structure : N-(2-(1H-1,2,4-triazol-1-yl)ethyl)-N-(halobenzyl)-2-(1H-1,2,4-triazol-1-yl)ethanamine Hydrochloride .
Key Differences :

  • Functional Groups : Dual triazole and halogenated benzyl groups enhance antifungal activity . The target compound lacks halogens, which may reduce toxicity but limit antimicrobial potency.
    Applications : Halogenated ethanamines are prioritized for antifungal use, while pyrazole derivatives may require structural optimization for similar efficacy.

Heterocyclic Ethanamine Derivatives

Examples :

  • N-[(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine Hydrochloride (CAS 173850-78-7): Features an oxadiazole ring, improving metabolic stability .
  • Key Differences:
  • Pyrazole vs. oxadiazole/pyrazine alters lipophilicity and bioavailability.
    Applications : Oxadiazole derivatives are explored in CNS disorders, while pyrazoles may favor anti-inflammatory or anticancer pathways.

Comparative Data Table

Compound Name Core Structure Key Substituents Pharmacological Activity Notable Features References
N-[(2-ethylpyrazol-3-yl)methyl]ethanamine HCl Ethanamine + pyrazole 2-ethylpyrazole Understudied Potential for non-CNS targets
25C-NBOMe HCl Phenethylamine 4-Cl-2,5-dimethoxyphenyl, 2-MeO-benzyl 5-HT2A agonist, hallucinogen High toxicity, abuse potential
Tryptamine HCl (Compound 2) Indole-ethanamine 5-ethylindole HSP90 inhibition, antiplasmodial Hydrogen bonding with GLU527
N-(3-Chlorobenzyl)ethanamine HCl Ethanamine 3-Cl-benzyl Unspecified Halogen enhances bioactivity
N-((3-Chloropyrazin-2-yl)methyl)ethanamine HCl Ethanamine 3-Cl-pyrazine Unspecified Pyrazine improves CNS targeting

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